Farnesal
Overview
Description
Farnesal is a natural 15-carbon organic compound which is an acyclic sesquiterpene alcohol . Under standard conditions, it is a colorless liquid . It is hydrophobic, and thus insoluble in water, but miscible with oils . Farnesal is produced from 5-carbon isoprene compounds in both plants and animals .
Synthesis Analysis
Farnesol is produced from isoprene compounds in both plants and animals . When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol . In industry, farnesol could be synthesized from linalool .
Molecular Structure Analysis
The molecular formula of Farnesal is C15H24O . The average mass is 220.350 Da and the monoisotopic mass is 220.182709 Da .
Chemical Reactions Analysis
Farnesol synthesis and secretion are distinct and separate events . The levels of farnesol and the three aromatic fusel alcohols can be measured in the same assay . The levels of all four are greatly altered by the growth medium chosen .
Physical And Chemical Properties Analysis
Farnesol is a colorless liquid at room temperature . It has a boiling point of approximately 132 °C at 12 mm Hg . Farnesol is soluble in alcohol and insoluble in water, signifying its nonpolar nature .
Scientific Research Applications
Anti-Biofilm Agent
Farnesal has been identified as a potent anti-biofilm agent. It exhibits significant properties that inhibit biofilm formation and disrupt established biofilms for both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . Its ability to kill S. aureus persister cells that have developed antibiotic tolerance without inducing resistance even after multiple passages makes it a promising candidate for treating biofilm-associated infections .
Antifungal Drug Potential
As a quorum-sensing molecule, Farnesal shows potential as an antifungal drug. It targets various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors to inhibit fungal growth and reduce pathogenicity . It also enhances the effectiveness of conventional antifungal drugs and can reverse and reduce fungal drug resistance .
Phytopathogenic Nematode Biocontrol
Research has explored Farnesal’s effectiveness as a biocontrol agent against phytopathogenic nematodes. This application is particularly relevant in agriculture, where nematode infestations can severely impact crop yields .
Anti-Inflammatory Properties
Farnesal has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of IL-12, a cytokine necessary for the differentiation of naïve T cells to Th1 cells, and stimulate the production of the pro-inflammatory factor, interferon gamma . This indicates its potential use in inflammatory diseases.
Anti-Cancer Properties
There is evidence to suggest that Farnesal may possess anti-cancer properties. Although the research is still in its early stages, the compound’s impact on cellular processes like apoptosis could make it a candidate for cancer treatment development .
Antibiofilm Strategies in Macromolecular Systems
The encapsulation of Farnesal in macromolecular materials is being studied for its potential to enhance antibiofilm strategies. This approach may protect the hydrophobic molecules and aid in their dispersion in aqueous systems, improving their contact with biofilms .
Mechanism of Action
Target of Action
Farnesal primarily targets various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors . It has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types . It also targets resistance-associated genes, such as those of biofilm and ergosterol .
Mode of Action
Farnesal interacts with its targets to inhibit fungal growth and reduce fungal pathogenicity . It acts as a flexible hydrophobic molecular valve for restricting untimely Ca2+ passage through some types of canonical Ca2+ channels, using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .
Biochemical Pathways
Farnesal is involved in the mevalonate biosynthetic pathway, functioning as an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of farnesal . It also plays a role in the polyprenol salvage pathway, which works via the phosphorylation of Farnesal .
Pharmacokinetics
It is known that farnesal’s hydrophobic nature can limit its bioavailability . Nanotechnology may be used to improve the efficiency of this molecule in complex environments such as biofilms, which can improve its solubility, reduce volatility, and increase bioavailability .
Result of Action
Farnesal exerts significant antimicrobial effects on fungal planktonic and biofilm cells . It enhances the antimicrobial efficacy of conventional antifungal drugs and reverses and reduces fungal drug resistance . It inhibits fungal growth and reproduction via multiple pathways, including inducing reactive oxygen species and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis .
Action Environment
The action of Farnesal can be influenced by environmental factors. For instance, its hydrophobicity and volatility can limit its use . The encapsulation of farnesal in nanoparticles can improve its solubility, reduce volatility, and increase bioavailability, thereby enhancing its action, efficacy, and stability .
Safety and Hazards
Future Directions
The combination of farnesol with nanotechnology may be promising for the development of more effective antibiofilm therapies, as it can improve its solubility, reduce volatility, and increase bioavailability . The availability of a reliable and accurate assay will permit a multitude of farnesol-directed questions to be addressed .
properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
Record name | (E,E)-Farnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Farnesal | |
CAS RN |
502-67-0, 19317-11-4 | |
Record name | trans,trans-Farnesal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesal, (2E,6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E,E)-Farnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Farnesal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARNESAL, (2E,6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-trans,6-trans-Farnesal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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